2-Methoxy-1,7-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35170-90-2 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methoxy-1,7-naphthyridine |
InChI |
InChI=1S/C9H8N2O/c1-12-9-3-2-7-4-5-10-6-8(7)11-9/h2-6H,1H3 |
InChI Key |
UTJIXRBCZXZJLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy 1,7 Naphthyridine and Its Analogues
Strategies for Constructing the 1,7-Naphthyridine (B1217170) Bicyclic System
Cyclocondensation Reactions
Cyclocondensation reactions represent a powerful and widely used approach for assembling the 1,7-naphthyridine core. These methods typically involve the formation of one of the pyridine (B92270) rings by reacting a suitably substituted pyridine with a second component that provides the remaining atoms for the new ring.
The Friedländer annulation is a classical method for synthesizing quinolines and their aza-analogs, such as naphthyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org For the synthesis of 1,7-naphthyridines, this translates to the reaction of a 3-aminopyridine (B143674) derivative bearing a carbonyl group at the 4-position with a methylene (B1212753) ketone. researchgate.net
The versatility of the Friedländer synthesis allows for the preparation of variously substituted 1,7-naphthyridines. For instance, the reaction of 3-amino-4-acetylpyridine with appropriate ketones can yield 2,4-disubstituted 1,7-naphthyridines. researchgate.net Self-condensation of 3-amino-4-acetylpyridine has also been reported to produce a dimeric 1,7-naphthyridine derivative in high yield. researchgate.net The reaction is typically catalyzed by either a base (like KOH, NaOH, or piperidine) or an acid and can be performed with or without a solvent, sometimes under microwave irradiation to accelerate the reaction. organic-chemistry.orgresearchgate.net
Table 1: Examples of Friedländer Synthesis for 1,7-Naphthyridines
| Pyridine Substrate | Methylene Component | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| 3-Amino-4-acetylpyridine | Ketone | 2,4-Disubstituted 1,7-naphthyridine | Base-catalyzed | researchgate.net |
| 3-Aminoisonicotinaldehyde | Arylketones | 2-Aryl- and 2,3-diaryl-1,7-naphthyridines | Not specified | researchgate.net |
Acid-mediated cyclization is another key strategy for constructing the 1,7-naphthyridine framework. A common approach involves the condensation of a 3-aminopyridine derivative with a β-dicarbonyl compound or its equivalent, followed by cyclization under acidic conditions.
A notable example is the synthesis of a 4-chloro-1,7-naphthyridine-2-carboxylate ester, a valuable precursor. This was achieved through the acid-mediated cyclization of 3-aminoisonicotinic acid with ethyl pyruvate. thno.org The reaction is typically carried out using a strong dehydrating acid catalyst such as phosphorus oxychloride (POCl₃) at elevated temperatures. thno.org Similarly, the Pictet-Spengler reaction, a classic acid-catalyzed cyclization, has been adapted for the synthesis of thieno[3,2-c] Current time information in Santa Cruz, CA, US.researchgate.netnaphthyridine rings, demonstrating the utility of acid-mediated intramolecular electrophilic attack to form the naphthyridine system. researchgate.net
Table 2: Acid-Mediated Cyclization for 1,7-Naphthyridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| 3-Aminoisonicotinic acid | Ethyl pyruvate | POCl₃ | Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate | thno.org |
| 3-Amino-4-(thien-2-yl)pyridin-2(1H)-one | Aromatic aldehydes | Phosphoric acid | Thieno[3,2-c] Current time information in Santa Cruz, CA, US.researchgate.netnaphthyridine | researchgate.net |
One-pot multicomponent reactions (MCRs) have emerged as highly efficient methods for synthesizing complex heterocyclic structures like naphthyridinones from simple starting materials in a single step. scilit.com These reactions offer advantages in terms of operational simplicity, time, and resource efficiency.
For instance, a three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones. acs.org This reaction brings together a 2-pyridone derivative, an aldehyde, and an amine. The initially formed dihydro intermediates are typically unstable and can be either oxidized to the corresponding naphthyridones or reduced to tetrahydronaphthyridones. acs.org This strategy has been successfully applied to generate analogs of the marine alkaloid lophocladine A, showcasing its utility in creating structurally diverse libraries. acs.org While many reported MCRs lead to other isomers like 1,6- or 1,8-naphthyridines, the underlying principles are often adaptable. researchgate.netresearchgate.net
Reductive cyclization offers a distinct pathway to the 1,7-naphthyridine system, particularly for creating partially saturated rings. This approach typically involves the intramolecular cyclization of a pyridine derivative bearing a nitro group and a suitable side chain, where the nitro group is reduced to an amino group, which then participates in ring closure.
A key example is the reductive cyclization of ethyl 2-methoxy-5-nitro-4-pyridinepyruvate. acs.org This reaction yields 1,2,3,4-tetrahydro-3-oxy-6-methoxy-1,7-naphthyridin-2-one. acs.org The subsequent treatment of this lactam intermediate with p-toluenesulfonyl chloride in pyridine leads to the aromatic 6-methoxy-1,7-naphthyridin-2(1H)-one. acs.org This method provides a direct entry into the 6-methoxy-1,7-naphthyridinone core, which can be further functionalized. Other related strategies include the reductive cyclization of functionalized quinuclidine (B89598) derivatives to afford perhydro-1,5-naphthyridines, illustrating the broader applicability of this approach for related ring systems. rsc.org
Precursor-Based Syntheses
The synthesis of 2-Methoxy-1,7-naphthyridine often proceeds through a precursor-based approach, where a pre-formed 1,7-naphthyridine ring is functionalized in later steps. A common and highly effective strategy involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the naphthyridine ring.
The synthesis of 2-chloro-6-methoxy-1,7-naphthyridine (B1501696) from 6-methoxy-1,7-naphthyridin-2(1H)-one using phosphorus oxychloride is a critical step in this sequence. acs.org This 2-chloro derivative serves as an excellent electrophile. Treatment of 2-chloro-1,5-naphthyridine (B1368886) (a related isomer) with sodium methoxide (B1231860) has been shown to cleanly afford 2-methoxy-1,5-naphthyridine, demonstrating the feasibility of this nucleophilic aromatic substitution (SNAr) reaction. acs.orgnih.gov This method is widely applicable for introducing alkoxy groups onto various naphthyridine scaffolds. For example, 2,7-dimethyl-4-chloro-1,8-naphthyridine reacts with methanolic potassium hydroxide (B78521) to yield 2,7-dimethyl-4-methoxy-1,8-naphthyridine. nih.gov
Another precursor-based route involves the construction of a benzo[f] thno.orgresearchgate.netnaphthyridine system. In this synthesis, a 2-methoxy-3-formyl quinoline (B57606) is condensed with glycine (B1666218) ethyl ester hydrochloride to form an imine. tandfonline.comtandfonline.com Subsequent thermal cyclization using Dowtherm A as a high-boiling solvent yields the 1-hydroxy-5-methoxy-benzo[f] thno.orgresearchgate.netnaphthyridine structure. tandfonline.comtandfonline.com This highlights how a methoxy (B1213986) group can be carried through a synthesis on a precursor ring.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Amino-4-acetylpyridine |
| 3-Aminoisonicotinaldehyde |
| Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate |
| 3-Aminoisonicotinic acid |
| Ethyl pyruvate |
| Phosphorus oxychloride |
| Thieno[3,2-c] Current time information in Santa Cruz, CA, US.researchgate.netnaphthyridine |
| 3-Amino-4-(thien-2-yl)pyridin-2(1H)-one |
| Tetrahydronaphthyridine |
| Pyridinylethylamine |
| Dihydro-2,7-naphthyridine-1-one |
| Tetrahydronaphthyridone |
| Lophocladine A |
| Ethyl 2-methoxy-5-nitro-4-pyridinepyruvate |
| 1,2,3,4-Tetrahydro-3-oxy-6-methoxy-1,7-naphthyridin-2-one |
| 6-Methoxy-1,7-naphthyridin-2(1H)-one |
| p-Toluenesulfonyl chloride |
| 2-Chloro-6-methoxy-1,7-naphthyridine |
| 2-Chloro-1,5-naphthyridine |
| 2-Methoxy-1,5-naphthyridine |
| Sodium methoxide |
| 2,7-Dimethyl-4-chloro-1,8-naphthyridine |
| 2,7-Dimethyl-4-methoxy-1,8-naphthyridine |
| 2-Methoxy-3-formyl quinoline |
| Glycine ethyl ester hydrochloride |
Introduction of the Methoxy Group and Positional Isomers
Once the naphthyridine core is established, the next crucial step is the introduction of the methoxy group at the C-2 position. This is typically achieved on a precursor that has a suitable leaving group at that position.
The most direct method for introducing a methoxy group onto an aromatic ring is through nucleophilic aromatic substitution (SNAr). byjus.commasterorganicchemistry.com This reaction requires a precursor with a good leaving group, typically a halogen like chlorine, at the target position. The naphthyridine ring is sufficiently electron-deficient to be susceptible to attack by a strong nucleophile like sodium methoxide.
For example, the synthesis of 4-methoxy-1,7-naphthyridine (B13134554) is achieved by the methanolysis of 4-chloro-1,7-naphthyridine (B155622) with sodium methoxide, which proceeds with a 25% yield. A similar transformation has been reported for the 1,8-naphthyridine (B1210474) series, where 2,7-dimethyl-4-chloro-1,8-naphthyridine is treated with potassium hydroxide in methanol (B129727) at 80°C to afford 2,7-dimethyl-4-methoxy-1,8-naphthyridine in a high yield of 90%. nih.gov This SNAr reaction is a general and widely applicable strategy, provided the corresponding 2-chloro-1,7-naphthyridine (B1592170) precursor is accessible. The rate-determining step is usually the initial attack of the nucleophile, and the reaction is facilitated by the electron-withdrawing nature of the ring nitrogens. masterorganicchemistry.com
In some synthetic schemes, the methoxy group is not installed at the final stage but is carried through from an earlier precursor or installed via a multi-step sequence. This approach is particularly useful when direct SNAr is not feasible or when complex molecules are being assembled.
One strategy involves synthesizing a key fragment that already contains the methoxy group before it is incorporated into the final naphthyridine structure. For instance, in the synthesis of complex tetrahydro-1,7-naphthyridine-2-carboxamides, a Suzuki cross-coupling reaction is used to attach a 2-fluoro-4-methoxyphenyl group to the C-4 position of the naphthyridine core. nih.gov In another step of the same synthesis, a (2-methoxypyridin-4-yl)methyl group is attached at the N-7 position via an SN2 displacement. nih.gov In these cases, the methoxy group is installed on a separate aromatic precursor (a boronic acid or a pyridine derivative) which is then coupled to the main heterocyclic scaffold.
Another approach involves building the naphthyridine ring from a precursor that guides the eventual placement of functionalities. A synthesis of 1,7-naphthyridine derivatives starts from 2-chloro-3-amino-pyridine, which is then elaborated through cyclization to form the bicyclic system. google.com While this patent focuses on creating a C-3 carbaldehyde, the principle of using a pre-functionalized pyridine to direct the synthesis is a key concept for controlling the substitution pattern of the final product.
Optimization of Synthetic Routes
Optimizing the synthesis of this compound and its analogues focuses on improving reaction yields, simplifying procedures, and using milder, more environmentally friendly conditions. Research often involves comparing different catalysts, solvents, and reaction temperatures to find the most efficient pathway.
For instance, a patent for the synthesis of 1,7-naphthyridine derivatives from 2-chloro-3-amino-pyridine claims to provide a method with high yield and simple operation, making it suitable for industrial-scale production. google.com An improved and milder method for synthesizing 2,7-diamino-1,8-naphthyridine was developed, which avoids harsh conditions often associated with classical methods. nih.gov
In the synthesis of fused naphthyridines, significant effort has been put into process optimization. A study on the synthesis of 5-aryl-benzo[f] Current time information in Bangalore, IN.naphthyridines via a cascade process identified trifluoroacetic acid in acetonitrile (B52724) at 0°C as the optimal conditions for the final aromatization step, which was crucial for successfully synthesizing C-5-aryl substituted analogues that were previously inaccessible. mdpi.com Similarly, the development of a one-pot, transition-metal-free protocol for fused Current time information in Bangalore, IN.mdpi.comnaphthyridines was aided by computational DFT calculations to predict reactivity and optimize reaction conditions, thereby avoiding wasted time and resources. rsc.org These examples show a clear trend towards developing more efficient, predictable, and scalable synthetic routes.
Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield of this compound and related compounds. Several factors, including the choice of catalysts, solvents, and reaction temperatures, play a pivotal role in the efficiency of synthetic routes.
One common strategy involves the catalytic dehydrogenation of dihydro-naphthyridines. For instance, using a Pd/C catalyst in xylene at 135°C for 30 hours has been shown to produce moderate yields (45%). To enhance this, optimizing the catalyst loading, such as using 10% Pd/C, and adjusting the solvent polarity can improve efficiency. Controlling reaction time and maintaining an inert atmosphere are also critical to minimize side reactions like over-oxidation.
Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing 1,7-naphthyridine derivatives. sphinxsai.com This technique often leads to excellent yields and high purity under environmentally friendly conditions. sphinxsai.com For example, the reaction of 2-chloro-3-aryl-1,8-naphthyridines with sodium methoxide in ethanol (B145695) under controlled microwave irradiation provides a rapid synthesis of 2-methoxy-3-aryl-1,8-naphthyridines. bohrium.com
The Friedländer annulation is another key reaction for synthesizing naphthyridines. researchgate.net Utilizing eco-friendly reusable solvents like Polyethylene Glycol-400 (PEG-400) in catalyst-free conditions can lead to good yields and shorter reaction times. researchgate.net Furthermore, employing a choline (B1196258) hydroxide (ChOH) catalyst in water has been shown to be a superior method for the Friedlander reaction, providing excellent yields of 1,8-naphthyridines. acs.org This method is particularly attractive for gram-scale synthesis. acs.org
In the synthesis of substituted 1,7-naphthyridines, multi-component reactions offer an efficient approach. For instance, a one-pot, multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) has been developed for the synthesis of benzo[c]pyrazolo acs.orgmdpi.comnaphthyridine derivatives in good to excellent yields. rsc.orgnih.gov The yield of these reactions can be influenced by the electronic nature of the substituents on the starting materials. rsc.org
Table 1: Selected Yield Enhancement Strategies
| Starting Material(s) | Reagents and Conditions | Product | Yield |
| Dihydro-naphthyridines | 10% Pd/C, xylene, 135°C, 30h | Naphthyridines | 45% (moderate) |
| 2-Chloro-3-aryl-1,8-naphthyridines | Sodium methoxide, ethanol, microwave irradiation | 2-Methoxy-3-aryl-1,8-naphthyridines | Not specified |
| 2-Aminonicotinaldehyde, Acetone | Choline hydroxide, H₂O, 50°C | 2-Methyl-1,8-naphthyridine | Excellent |
| Isatin, Malononitrile, 3-Aminopyrazole | "On-water" reaction | Benzo[c]pyrazolo acs.orgmdpi.comnaphthyridine derivatives | Good to Excellent |
| 2-Amino-7-methylnaphthyridine | SeO₂, dioxane; 1N HCl; NaBH₄; 1N NaOH | 2-Amino-7-hydroxymethyl-1,8-naphthyridine | High (multi-step) |
| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles | Malononitrile, NaOMe/MeOH | 1,6-Naphthyridin-2(1H)-ones | Good |
Regioselective Synthesis and Control
Regioselectivity is a critical aspect of the synthesis of this compound and its analogues, as the position of substituents on the naphthyridine core dictates the molecule's properties and biological activity. Various synthetic strategies have been developed to control the regiochemistry of these reactions.
One of the primary methods for achieving regioselectivity is through directed ortho-metalation. This technique allows for the specific functionalization of positions adjacent to a directing group. For example, readily available 4-bromobenzo[c] acs.orgmdpi.comnaphthyridine undergoes regioselective direct ring metalation at the C-5 position using TMPMgCl∙LiCl at low temperatures. beilstein-journals.orgd-nb.info Quenching this metalated intermediate with various electrophiles provides a range of 5-substituted products. beilstein-journals.orgd-nb.info
The Friedländer condensation is another powerful tool for the regioselective synthesis of naphthyridines. The reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group can be controlled to produce specific isomers. researchgate.net For instance, the condensation of 3-amino-4-acetylpyridine with a ketone can yield a 2,4-disubstituted 1,7-naphthyridine. researchgate.net The choice of reactants is crucial; only α-ketoesters and 1,3-diketones tend to undergo the Friedländer reaction regioselectively to give 2,3-disubstituted products in excellent yields. researchgate.net
Domino reactions, or cascade reactions, can also provide a high degree of regioselectivity in a single pot. A metal-free, [3+2+1] bis-cyclization reaction of arylglyoxals with pyrazol-5-amines has been shown to regioselectively form dipyrazolo-fused 1,7-naphthyridines. acs.org The steric hindrance of substituents on the pyrazole (B372694) ring can control the reaction pathway, leading to different products. acs.org
In the synthesis of substituted 1,5- and 1,7-naphthyridines, reductive cyclization of substituted pyridinepyruvates has been employed. acs.org For example, the reductive cyclization of ethyl 2-methoxy-5-nitro-4-pyridinepyruvate and ethyl 6-methoxy-3-nitro-2-pyridinepyruvate leads to the corresponding tetrahydro-oxy-methoxy-1,7-naphthyridin-2-one and tetrahydro-oxy-methoxy-1,5-naphthyridin-2-one, respectively. acs.org
Furthermore, the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on halogenated naphthyridines can be predicted by analyzing the electrostatic potential (ESP) charges of the heterocyclic compound. mdpi.com This allows for the selective substitution of one halogen over another. For instance, in the synthesis of 1,3-diamino-2,7-naphthyridines, the regioselectivity of the reaction can be controlled to achieve the desired substitution pattern. mdpi.com
Table 2: Regioselective Synthetic Approaches
| Synthetic Method | Key Reagents/Conditions | Regiochemical Outcome |
| Directed ortho-Metalation | 4-Bromobenzo[c] acs.orgmdpi.comnaphthyridine, TMPMgCl∙LiCl | Selective functionalization at C-5 |
| Friedländer Condensation | 3-Amino-4-acetylpyridine, Ketone | 2,4-Disubstituted 1,7-naphthyridine |
| Domino Reaction | Arylglyoxals, Pyrazol-5-amines | Regioselective formation of dipyrazolo-fused 1,7-naphthyridines |
| Reductive Cyclization | Substituted pyridinepyruvates | Formation of specific tetrahydro-naphthyridinone isomers |
| Nucleophilic Aromatic Substitution | Halogenated naphthyridines | Controlled by ESP charges of the ring system |
Industrial Applicability and Cost-Effectiveness
The industrial production of this compound and its derivatives necessitates synthetic routes that are not only high-yielding and regioselective but also scalable, safe, and economically viable. Several strategies are employed to meet these demands.
One approach focuses on utilizing readily available and inexpensive starting materials. For example, a patented method for synthesizing 1,7-naphthyridine derivatives starts from 2-chloro-3-amino-pyridine. google.com This multi-step process, involving protection, hydroformylation, and cyclization, is designed to be suitable for industrial production with low costs and simple operations. google.com Similarly, the use of water as a solvent in the Friedländer reaction, catalyzed by the inexpensive and biocompatible ionic liquid choline hydroxide, presents a green and cost-effective method for the gram-scale synthesis of 1,8-naphthyridines. acs.org
For large-scale synthesis, the choice of reagents and the ability to avoid hazardous or expensive materials are crucial. In the synthesis of a fluorinated 1,5-naphthyridine (B1222797) derivative, various routes were explored for their suitability for scale-up. acs.org While early routes used fluorinated building blocks, later developments focused on using cheaper fluorine sources like HF or elemental fluorine. acs.org A one-pot diazotation–fluorodediazoniation reaction in HF was found to give the desired product in high yield and purity without the need to isolate an unstable diazonium salt, a significant advantage for industrial production. acs.org
The optimization of reaction conditions to maximize throughput and minimize energy consumption is also a critical consideration. Microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve energy efficiency, making it an attractive option for industrial processes. sphinxsai.com
Table 3: Comparison of Synthetic Routes for Industrial Application
| Synthetic Route | Key Features | Advantages for Industrial Scale |
| From 2-Chloro-3-amino-pyridine | Multi-step, uses inexpensive starting material | Low cost, simple operation |
| Friedländer Reaction in Water | Choline hydroxide catalyst, water as solvent | Environmentally friendly, cost-effective, gram-scale |
| One-Pot Multi-Component Reaction | "On-water" reaction | Reduced steps, less waste, short reaction time |
| One-Pot Diazotation–Fluorodediazoniation | Uses HF as fluorine source, avoids isolation of unstable intermediates | High yield and purity, safer process |
| Six-Step Synthesis from 2-Cyano-3-methylpyridine | Demonstrated scalability | Proven route for producing larger quantities |
Reaction Chemistry and Functionalization of 2 Methoxy 1,7 Naphthyridine Derivatives
Electrophilic Aromatic Substitution Reactions
The inherent electron-deficient nature of the two pyridine (B92270) rings in the 1,7-naphthyridine (B1217170) system generally renders it less susceptible to classical electrophilic aromatic substitution. However, the presence of an electron-donating group, such as the methoxy (B1213986) substituent at the C2 position, can activate the ring towards electrophiles. The position of electrophilic attack is dictated by the interplay between the directing effects of the nitrogen atoms and the activating methoxy group.
For the related 1,7-naphthyridin-4(1H)-one system, nitration has been reported to occur at the 3-position researchgate.net. In the case of the more complex sampangine (B1681430), a naphtho[1,2,3-ij] researchgate.netbeilstein-journals.orgnaphthyridine derivative, bromination can be directed to either the 3- or 4-position depending on the reaction conditions employed clockss.orgmdpi.com. For instance, treatment with bromine in nitrobenzene (B124822) can lead to a mixture of 3-bromo and 4-bromo products mdpi.com. These findings suggest that for 2-methoxy-1,7-naphthyridine, the likely sites for electrophilic attack would be the electron-rich positions of the pyridine ring that are most activated by the C2-methoxy group, with the precise regioselectivity being highly dependent on the specific electrophile and reaction conditions.
Nucleophilic Substitution Reactions
The electron-deficient character of the 1,7-naphthyridine nucleus makes it highly susceptible to nucleophilic attack, particularly when a good leaving group is present on the ring. The 2-methoxy group itself can be a target for nucleophilic displacement, although this typically requires harsh conditions. More commonly, nucleophilic aromatic substitution (SNAr) is observed at positions bearing a halide or other suitable leaving group.
The reactivity of halo-substituted naphthyridines towards nucleophiles is well-documented. For instance, in 1,3-dibromo-2,6-naphthyridine, treatment with sodium methoxide (B1231860) results in the selective substitution of the bromine atom at the 1-position to yield 3-bromo-1-methoxy-2,6-naphthyridine, highlighting the enhanced reactivity of the α-position to the ring nitrogen cdnsciencepub.com. Similarly, 4-chlorobenzo[c] beilstein-journals.orgnih.govnaphthyridine derivatives have been shown to undergo nucleophilic substitution with various nucleophiles nsc.ru. It is therefore anticipated that a halogen atom at positions such as C4 or C8 of a this compound would be readily displaced by a range of nucleophiles, including amines, alkoxides, and thiolates.
Furthermore, the methoxy group can be cleaved to reveal a hydroxyl functionality. The demethylation of aryl methyl ethers is a common transformation, and methods using reagents like hydrobromic acid or iodocyclohexane (B1584034) have been reported for related aromatic systems google.comresearchgate.net. This unmasking of the 2-hydroxy-1,7-naphthyridine core provides a valuable handle for further functionalization.
Cross-Coupling Methodologies
Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of the 1,7-naphthyridine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methodologies typically employ a halo-substituted this compound as a key building block.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatization
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is extensively used for the introduction of aryl and heteroaryl moieties onto the naphthyridine core libretexts.org. For instance, bromo-substituted 1,5-naphthyridines have been successfully coupled with various boronic acids to generate 8-aryl-2-methoxynaphthyridine derivatives nih.gov. Similarly, the coupling of a chloro-substituted 1,6-naphthyridin-2(1H)-one with arylboronic acids has been demonstrated mdpi.com. These examples underscore the utility of the Suzuki-Miyaura reaction for the synthesis of a diverse library of C-C linked this compound derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be tailored to achieve optimal yields and functional group tolerance.
| Reactants | Catalyst/Ligand | Base | Product | Yield | Reference |
| 8-Bromo-2-methoxynaphthyridine, Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 8-Aryl-2-methoxynaphthyridine | High | nih.gov |
| 7-Chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one, Arylboronic acid | Pd catalyst | Base | 3,7-Diaryl-1-methyl-1,6-naphthyridin-2(1H)-one | - | mdpi.com |
| 4-Bromo-1-chloro-2,7-naphthyridine, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenyl-1-chloro-2,7-naphthyridine | - |
Stille Cross-Coupling Reactions
The Stille cross-coupling reaction, which utilizes organostannanes as the organometallic partner, provides an alternative and complementary method to the Suzuki-Miyaura coupling for the formation of C-C bonds beilstein-journals.orgdiva-portal.org. This reaction has been applied to the functionalization of various naphthyridine isomers. For example, the coupling of a tributylstannylpyridine with a halogenated naphthyridine has been reported diva-portal.org. The Stille reaction has also been employed in the synthesis of tetrahydro-2,7-naphthyridine derivatives, where an acyl group was introduced via the coupling of tributyl(1-ethoxyvinyl)stannane (B1298054) followed by hydrolysis researchgate.net. These precedents suggest that Stille coupling of a halo-2-methoxy-1,7-naphthyridine with a suitable organostannane reagent would be a viable strategy for introducing alkyl, vinyl, and aryl substituents.
| Reactants | Catalyst | Product | Reference |
| Halogenated naphthyridine, 2-(2-Thienyl)-6-tributylstannylpyridine | - | Thienyl-substituted naphthyridine | diva-portal.org |
| Bromo-picoline derivative, Tributyl(1-ethoxyvinyl)stannane | - | Acyl-substituted tetrahydro-2,7-naphthyridine | researchgate.net |
| 4-Chlorobenzo[c] researchgate.netbeilstein-journals.orgnaphthyridine, Organostannane | Palladium catalyst | 4-Substituted benzo[c] researchgate.netbeilstein-journals.orgnaphthyridine | beilstein-journals.org |
Other Palladium and Copper-Catalyzed Reactions
Beyond C-C bond formation, palladium and copper catalysis facilitate the introduction of other important functional groups. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an aryl halide with an amine, is a widely used method for the synthesis of amino-naphthyridines nih.govpleiades.online. For example, 2-chloro-1,5-naphthyridine (B1368886) derivatives have been successfully aminated using this protocol nih.gov.
Copper-catalyzed reactions have also proven to be highly effective. Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, has been employed for the amination of bromonaphthyridines acs.org. Furthermore, copper catalysis can be used for C-O bond formation, such as the coupling of a halo-naphthyridine with an alcohol or phenol. A notable example is the three-step synthesis of canthinone derivatives, which involves a palladium-catalyzed Suzuki-Miyaura coupling followed by a copper-catalyzed amidation reaction acs.orgucy.ac.cy. These methods provide access to a broad range of N- and O-functionalized this compound derivatives.
Derivatization Strategies via Functional Groups
The functional groups present on the this compound core or on substituents attached to it offer numerous opportunities for further chemical modification. The methoxy group itself is a key functional handle. As previously mentioned, it can be demethylated to a 2-hydroxy-1,7-naphthyridine google.com. This hydroxyl group can then be further derivatized, for instance, by conversion to a triflate, which is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions acs.org.
Other functional groups introduced onto the naphthyridine ring can also be manipulated. For example, a carbaldehyde group, such as in 2-methoxy-1,8-naphthyridine-3-carbaldehyde, can undergo a variety of transformations including oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine for further elaboration nih.gov. Similarly, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other acid derivatives. These derivatization strategies allow for the fine-tuning of the properties of this compound-based molecules and the construction of complex molecular architectures.
Transformations of Halogen Substituents
Halogenated this compound derivatives are versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. While specific examples for the this compound scaffold are not extensively documented, the reactivity patterns can be inferred from studies on other naphthyridine isomers. nih.govbeilstein-journals.org
Common transformations include:
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling a halo-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. thno.orgbeilstein-journals.org For instance, the Suzuki coupling of 8-bromo-2-methoxynaphthyridine derivatives with boronic acids has been reported. mdpi.com Similarly, 4-bromobenzo[c] evitachem.commdpi.comnaphthyridines can be functionalized using Suzuki or Negishi conditions to introduce aryl groups. d-nb.info
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine nucleophiles. nih.govbeilstein-journals.org The amination of 2-chloro-1,5-naphthyridine derivatives with amines using a palladium catalyst and a phosphine (B1218219) ligand like XantPhos is a well-established method. nih.gov
Stille Coupling: This reaction involves the coupling of a halo-naphthyridine with an organostannane reagent. It has been used to synthesize various functionalized naphthyridines, including those used for creating polymers. nih.govbeilstein-journals.org
Sonogashira Coupling: This method is employed to introduce alkyne moieties onto the naphthyridine ring by coupling a halogenated derivative with a terminal alkyne. nih.govbeilstein-journals.org
Nucleophilic Aromatic Substitution (SNAr): Halogen atoms on the electron-deficient naphthyridine ring are susceptible to substitution by strong nucleophiles. For example, chlorine atoms can be displaced by amines, alcoholates, or phenolates. beilstein-journals.orgd-nb.info The reaction of 2-chloro-3-aryl-1,8-naphthyridines with sodium methoxide to yield the corresponding 2-methoxy derivatives is a classic example of this reactivity. bohrium.com Similarly, chloro-substituted benzo[b] google.comnaphthyridines react with amines to form key intermediates for antimalarial drugs. mdpi.comencyclopedia.pub
Table 1: Examples of Halogen Transformation Reactions on Naphthyridine Scaffolds
| Reaction Type | Substrate Example | Reagents and Conditions | Product Type | Reference |
| Suzuki-Miyaura Coupling | 8-Bromo-2-methoxynaphthyridine | (2-Fluoro-4-hydroxyphenyl)boronic acid, Pd(dppf)Cl₂, K₂CO₃, H₂O/1,4-dioxane, 100 °C | 8-Aryl-2-methoxynaphthyridine | thno.orgmdpi.com |
| Buchwald-Hartwig Amination | 2-Chloro-1,5-naphthyridine derivative | Amines, Pd catalyst, XantPhos | 2-Amino-1,5-naphthyridine derivative | nih.gov |
| Stille Coupling | 4-Chlorobenzo[c] evitachem.commdpi.comnaphthyridine | Organostannane, Pd catalyst | 4-Substituted benzo[c] evitachem.commdpi.comnaphthyridine | beilstein-journals.orgd-nb.info |
| Sonogashira Coupling | 3-Bromo-1,5-naphthyridine | TMS-alkyne, CsF, Pd catalyst | 3-Alkynyl-1,5-naphthyridine | nih.gov |
| Nucleophilic Substitution | 2-Chloro-3-aryl-1,8-naphthyridine | Sodium methoxide, ethanol (B145695) | 2-Methoxy-3-aryl-1,8-naphthyridine | bohrium.com |
Reactions Involving Amine and Hydroxy Functionalities
Amine and hydroxy groups on the this compound core are important functional handles for further derivatization.
Reactions of Amino Groups: Amino-naphthyridines can undergo various transformations. N-alkylation and N-acylation reactions are common. nih.gov For example, tetrahydro-1,5-naphthyridines react with a range of electrophiles like isocyanates and tosyl halides at the nitrogen atom. nih.gov The synthesis of complex molecules often involves the amination of halo-naphthyridines or the conversion of other functional groups into amines. nih.gov A notable reaction is the ammonolysis of ester derivatives, such as the conversion of a 1,7-naphthyridine-2-carboxylate into the corresponding carboxamide using ammonia (B1221849) in methanol (B129727). thno.org
Reactions of Hydroxy Groups: Hydroxy-naphthyridines, or their tautomeric naphthyridinone forms, can be functionalized through O-alkylation to form ethers. The synthesis of this compound itself likely involves the methylation of the corresponding 2-hydroxy-1,7-naphthyridine (1,7-naphthyridin-2(1H)-one). The methylation of hydroxyl groups on heteroaromatic rings using reagents like [¹¹C]CH₃I under basic conditions is a key step in the development of PET ligands. thno.org
Table 2: Functionalization of Amine and Hydroxy Groups on Naphthyridine Scaffolds
| Functional Group | Reaction Type | Reagents and Conditions | Product Type | Reference |
| Amine | N-Alkylation | Alkyl halides, Base (e.g., K₂CO₃) | N-Alkyl-naphthyridine | nih.govthno.org |
| Amine | Ammonolysis of Ester | Ammonia (7N in MeOH) | Naphthyridine carboxamide | thno.org |
| Hydroxy | O-Alkylation (Etherification) | [¹¹C]CH₃I or CH₃I, Base | Methoxy-naphthyridine | thno.org |
| Hydroxy (as Naphthyridinone) | N-Alkylation | 1-Bromooctane, Cs₂CO₃ | N-Alkyl-naphthyridinone | nih.gov |
Modification of Carbonyl Groups
Carbonyl functionalities, such as aldehydes, ketones, or esters, attached to the this compound scaffold can be modified to introduce new functional groups or alter the oxidation state of the molecule.
Reduction of Carbonyl Groups: Aldehyde and ester groups can be reduced to the corresponding alcohols. For example, the aldehyde group on a 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde has been reduced to a hydroxymethyl group using sodium borohydride (B1222165) (NaBH₄) in THF. researchgate.netnih.gov More potent reducing agents like lithium aluminum hydride can be used to reduce amide carbonyls. evitachem.com
Oxidation to Carbonyl Groups: Conversely, alkyl substituents can be oxidized to form carbonyl groups. The oxidation of a methyl group at the 7-position of a 1,8-naphthyridine (B1210474) derivative to an aldehyde has been achieved using selenium dioxide (SeO₂) in dioxane. researchgate.netnih.gov Similarly, the methyl group on 4-chloro-5-methylbenzo[c] evitachem.commdpi.comnaphthyridine can be oxidized to an aldehyde, which serves as a handle for further modifications. beilstein-journals.orgd-nb.info
Table 3: Modification of Carbonyl Groups and their Precursors on Naphthyridine Scaffolds
| Reaction Type | Substrate Example | Reagents and Conditions | Product Example | Reference |
| Reduction | 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | NaBH₄, THF | 2-Acetylamino-7-hydroxymethyl-1,8-naphthyridine | researchgate.netnih.gov |
| Reduction | Ethyl 1,7-naphthyridine-2-carboxylate | NaBH₃CN, AcOH | (1,7-Naphthyridin-2-yl)methanol derivative | thno.org |
| Oxidation | 2-Acetylamino-7-methyl-1,8-naphthyridine | SeO₂, Dioxane, 50-55°C | 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | researchgate.netnih.gov |
| Oxidation | 4-Chloro-5-methylbenzo[c] evitachem.commdpi.comnaphthyridine | Oxidizing agent | 4-Chloro-5-formylbenzo[c] evitachem.commdpi.comnaphthyridine | beilstein-journals.orgd-nb.info |
Rearrangement Reactions Involving Naphthyridine Scaffolds
Rearrangement reactions can lead to significant structural transformations of the naphthyridine core, providing access to novel isomers and related heterocyclic systems.
Smiles Rearrangement: A notable rearrangement has been observed in the reaction of 1-amino-3-chloro-2,7-naphthyridine derivatives with amines. nih.gov This process, identified as a Smiles-type rearrangement, is triggered by the nucleophilic substitution of the chlorine atom, leading to the formation of 6,8-diamino-2,7-naphthyridin-1-ones. nih.gov The reaction is influenced by steric factors related to substituents on the naphthyridine ring and the nature of the attacking amine. nih.gov
ANRORC Mechanism: Rearrangements leading to the formation of a naphthyridine scaffold have also been reported. For example, the thermal rearrangement of certain chromeno[2,3-b]pyridines proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism to yield hexahydrobenzo[b] clockss.orgnaphthyridines. mdpi.com
Ring Transformation: In some cases, the naphthyridine ring itself can be transformed. A ring transformation has been noted for 4-bromo-1,7-naphthyridine, although specific details of the mechanism and products are limited. clockss.org
Oxidation and Reduction Chemistry
The oxidation and reduction of the this compound ring system can modify its electronic properties and saturation level.
Oxidation: The nitrogen atoms in the naphthyridine core can be oxidized to form N-oxides. The reaction of 1,5-naphthyridines with a peracid like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N-oxides. nih.gov These intermediates are useful for subsequent functionalization, such as chlorination with POCl₃. nih.gov Similarly, the oxidation of sampangine, a complex 2,7-naphthyridine (B1199556) derivative, with hydrogen peroxide selectively forms the N-oxide. clockss.org Dihydro-2,7-naphthyridine-1-ones can be oxidized to the fully aromatic naphthyridones using reagents like chloranil (B122849) or even atmospheric air. acs.org
Reduction: The aromatic naphthyridine ring can be reduced to its dihydro or tetrahydro derivatives. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C), is a common method for reducing the heterocyclic core. Dihydro-2,7-naphthyridine intermediates can be reduced to their tetrahydro counterparts using sodium borohydride (NaBH₄). acs.org The electrochemical reduction of naphthyridine-ligated metal complexes has also been studied, highlighting the redox-active nature of the scaffold, which is sometimes compared to the NAD⁺/NADH redox couple. encyclopedia.pub
Spectroscopic and Structural Elucidation Techniques for 2 Methoxy 1,7 Naphthyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of 2-methoxy-1,7-naphthyridine in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the connectivity and chemical environment of protons and carbons within the molecule.
The ¹H NMR spectrum of this compound reveals distinct signals for each of its six aromatic protons and the three protons of the methoxy (B1213986) group. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, which is dictated by the electronegativity of the nitrogen atoms and the methoxy substituent. The protons on the pyridine (B92270) ring containing the methoxy group are expected to be more shielded compared to those on the unsubstituted ring.
The expected signals include a singlet for the methoxy group protons, typically appearing in the upfield region around δ 4.0 ppm. The aromatic protons will appear as doublets and doublets of doublets in the downfield region (typically δ 7.0-9.0 ppm), with their coupling constants (J-values) providing information about their spatial relationships to neighboring protons. For instance, protons on adjacent carbons (ortho-coupling) will exhibit larger coupling constants than those further apart.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| OCH₃ | ~3.9 - 4.1 | Singlet (s) |
| H-3 | ~6.8 - 7.2 | Doublet (d) |
| H-4 | ~7.8 - 8.2 | Doublet (d) |
| H-5 | ~7.5 - 7.9 | Doublet of Doublets (dd) |
| H-6 | ~8.4 - 8.8 | Doublet (d) |
Note: These are estimated values based on general principles and data from analogous naphthyridine structures. Actual values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carbon atom directly attached to the electron-donating methoxy group (C-2) is expected to be significantly shielded and appear at a lower chemical shift compared to other aromatic carbons. Conversely, carbons adjacent to the ring nitrogens are deshielded and appear at higher chemical shifts. mdpi.com Quaternary carbons (those not bonded to any hydrogens) typically show weaker signals. The methoxy carbon itself will have a characteristic signal around δ 55-60 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| OCH₃ | ~55 - 60 |
| C-2 | ~160 - 165 |
| C-3 | ~110 - 115 |
| C-4 | ~135 - 140 |
| C-4a | ~145 - 150 |
| C-5 | ~120 - 125 |
| C-6 | ~150 - 155 |
| C-8 | ~148 - 153 |
Note: These are estimated values. Signal assignments are typically confirmed using 2D NMR techniques.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially for complex molecules like naphthyridines. researchgate.netntnu.no
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It allows for the direct pairing of each proton with its corresponding carbon, simplifying the assignment process. For this compound, this would confirm the assignments for the C-3/H-3, C-4/H-4, C-5/H-5, C-6/H-6, C-8/H-8, and the methoxy group. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). youtube.com It is particularly crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the methoxy protons would show a correlation to the C-2 carbon, and the H-4 proton would show correlations to C-2, C-5, and C-8a, thus confirming the connectivity around the rings. youtube.comacs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₉H₈N₂O, corresponding to a molecular weight of 160.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 160.
The fragmentation of the naphthyridine ring is a characteristic process. Common fragmentation pathways for naphthyridine derivatives involve the sequential loss of small, stable molecules. mdpi.com For this compound, initial fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The core naphthyridine ring may then fragment by losing hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂), leading to characteristic daughter ions that help confirm the bicyclic ring structure. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic bands confirming its key structural components.
C-H stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). vscht.cz The aliphatic C-H stretches from the methoxy group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org
C=N and C=C stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic naphthyridine rings will produce a series of sharp bands in the 1400-1650 cm⁻¹ region. libretexts.org
C-O stretching: A strong, characteristic absorption band for the aryl ether C-O bond stretch is expected in the 1200-1275 cm⁻¹ region. ntnu.no
C-H bending: Out-of-plane C-H bending vibrations ("oop") for the aromatic protons appear in the fingerprint region (675-900 cm⁻¹), and their specific pattern can provide clues about the substitution pattern on the rings. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3010 - 3100 | Medium to Weak |
| Aliphatic C-H (OCH₃) | Stretch | 2850 - 2960 | Medium |
| C=C / C=N (Aromatic) | Stretch | 1400 - 1650 | Medium to Strong |
| C-O (Aryl Ether) | Stretch | 1200 - 1275 | Strong |
X-ray Crystallography for Solid-State Structure Determination (if available in literature for analogous compounds)
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a solid-state crystal. While a crystal structure for this compound itself may not be publicly available, data from analogous 1,7- and 1,8-naphthyridine (B1210474) derivatives can provide valuable insights into its likely solid-state conformation. researchgate.netnih.goviucr.org
Studies on similar naphthyridine compounds show that the fused bicyclic ring system is essentially planar. nih.goviucr.org In the crystal lattice, these planar molecules often arrange themselves in stacks, stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules. iucr.org The methoxy group may lie either in the plane of the naphthyridine ring or be slightly twisted out of the plane. The crystal packing is also influenced by weak intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, which connect the molecules into a three-dimensional network. nih.gov Analysis of a crystal structure would provide precise bond lengths, bond angles, and intermolecular distances, offering an unambiguous confirmation of the molecular structure.
UV-Vis Spectroscopy for Electronic Transitions
The electronic absorption spectrum of a molecule provides valuable information about the electronic transitions between different energy levels within the molecule. For heteroaromatic compounds like this compound, UV-Vis spectroscopy is instrumental in characterizing the π-π* and n-π* transitions.
The electronic spectrum of the parent 1,7-naphthyridine (B1217170) has been documented and serves as a crucial reference for understanding the impact of substituents. sphinxsai.com In methanolic solution, 1,7-naphthyridine exhibits three principal absorption bands corresponding to π-π* electronic transitions, which are classified as α, ρ, and β-bands. sphinxsai.com The α-band, which is the lowest energy transition, appears as a doublet at 312 nm and 301 nm. sphinxsai.com The higher energy ρ-band is observed at 261 nm, and the most intense β-band is found at 219 nm. sphinxsai.com
The introduction of a methoxy group at the 2-position of the 1,7-naphthyridine ring is expected to cause a bathochromic (red) shift in these absorption bands. This is due to the electron-donating nature of the methoxy group, which extends the conjugation of the π-system and raises the energy of the highest occupied molecular orbital (HOMO). Consequently, the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths.
In addition to the π-π* transitions, the presence of two nitrogen atoms in the 1,7-naphthyridine ring introduces the possibility of n-π* transitions. These transitions involve the excitation of a non-bonding electron from one of the nitrogen lone pairs to an antibonding π* orbital. Generally, n-π* transitions are of lower intensity compared to π-π* transitions and can sometimes be obscured by the more intense absorption bands. clockss.org The exact position and intensity of these n-π* bands for this compound would require specific experimental determination.
The table below summarizes the UV absorption maxima for the parent 1,7-naphthyridine in methanol (B129727), which provides a basis for estimating the spectral characteristics of this compound. sphinxsai.com
| Compound | Solvent | Band | λmax (nm) | log ε | Transition Type |
|---|---|---|---|---|---|
| 1,7-Naphthyridine | Methanol | α | 312 | 3.21 | π-π* |
| α | 301 | 3.26 | |||
| ρ | 261 | 3.50 | |||
| β | 219 | 4.37 |
Theoretical and Computational Studies on 2 Methoxy 1,7 Naphthyridine
Quantum Mechanical Calculations on Naphthyridine Systems
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of naphthyridine systems, including the 2-methoxy derivative. clockss.orgresearchgate.net These computational methods can predict various chemical and physical behaviors by solving the Schrödinger equation for the molecule.
Electronic Structure and Aromaticity Calculations
Density Functional Theory (DFT) is a common method used to investigate the electronic structure of heterocyclic compounds. researchgate.networldscientific.com For naphthyridine derivatives, calculations can reveal the distribution of electron density, which is crucial for understanding the molecule's aromaticity and the reactivity of different positions on the rings. The presence of the methoxy (B1213986) group at the 2-position introduces an electron-donating substituent, which can influence the electron density across the bicyclic system. The aromaticity of the naphthyridine core is a key feature, contributing to its stability. This can be computationally assessed through various indices, although specific calculations for 2-methoxy-1,7-naphthyridine are not widely available in the literature.
Molecular Orbital Analysis
Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant parameter that correlates with the chemical stability and reactivity of the molecule. researchgate.net In conjugated systems like this compound, these orbitals are typically delocalized π-orbitals. The methoxy group is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.
Table 1: Frontier Molecular Orbital (FMO) Properties and Their Significance
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. Higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. Lower LUMO energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net |
Computational Chemistry for Reactivity Prediction
Computational chemistry offers powerful tools for predicting the reactivity of molecules like this compound. Methods such as the RegioSQM can predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the free energies of protonated intermediates. amazonaws.com For this compound, computational models can identify the most likely sites for electrophilic attack by considering the electron-donating effect of the methoxy group and the inherent reactivity of the naphthyridine core. Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the electron density distribution to identify nucleophilic and electrophilic sites within the molecule. tandfonline.com
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. scispace.comsemanticscholar.org These studies are fundamental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.
Docking simulations place the ligand (this compound) into the binding site of a receptor and score the different poses based on their predicted binding affinity. scispace.comnih.gov These interactions are often governed by non-covalent forces such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions. For instance, the nitrogen atoms in the naphthyridine rings can act as hydrogen bond acceptors, while the aromatic rings can participate in pi-pi stacking with aromatic amino acid residues in the protein's active site. nih.gov The methoxy group can also influence binding through steric and electronic effects. While specific docking studies for this compound are not extensively documented, studies on similar 1,7-naphthyridine (B1217170) analogues have demonstrated the importance of hydrogen bonding and pi-pi interactions in their binding affinity. nih.gov
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the orientation of the methoxy group relative to the naphthyridine ring. While the naphthyridine core is largely planar, the methyl group of the methoxy substituent can rotate.
Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformers. nih.govpsu.edu The preferred conformation will be the one that minimizes steric hindrance and optimizes electronic interactions. For example, the orientation of the methoxy group can influence the molecule's dipole moment and its ability to interact with other molecules or biological targets. In some heterocyclic systems, the preference for an axial or equatorial position of a methoxy group can be influenced by a balance of steric and dipolar factors. psu.edu
Biological and Pharmacological Relevance of 2 Methoxy 1,7 Naphthyridine Scaffolds
Interaction with Biological Macromolecules (e.g., proteins, nucleic acids)
The planar, aromatic nature of the 1,7-naphthyridine (B1217170) scaffold allows it to interact with biological macromolecules through various non-covalent forces. These interactions are fundamental to its pharmacological effects. Naphthyridine derivatives are known to bind to both proteins and nucleic acids. nih.gov
For instance, dimers of 2-amino-1,8-naphthyridine have been shown to bind to cytosine-rich DNA motifs. nih.gov While this is a different isomer, it highlights the capacity of the naphthyridine core to recognize and bind to specific nucleic acid sequences. The binding is often stabilized by a combination of hydrogen bonding, where the ring nitrogens act as hydrogen bond acceptors, and π-π stacking interactions between the aromatic system of the naphthyridine and the nucleobases. nih.gov
Enzyme and Receptor Modulation Mechanisms
The therapeutic potential of 2-methoxy-1,7-naphthyridine derivatives is realized through their ability to modulate the function of key enzymes and receptors involved in disease pathways.
A well-established mechanism for the antimicrobial activity of many naphthyridine-containing compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair, as they manage the topological state of the DNA. nih.govnih.gov
Naphthyridine derivatives, particularly the quinolone antibiotics which contain a related 4-oxo-1,8-naphthyridine core, act as poisons for these enzymes. nih.gov They stabilize the transient complex formed between the enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands. nih.govspringernature.com This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. While nalidixic acid is a classic example based on the 1,8-naphthyridine (B1210474) isomer, the general mechanism of targeting these essential bacterial enzymes is a key strategy in the development of naphthyridine-based antibacterials. mdpi.comnih.gov
Protein kinases are critical components of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The naphthyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.
Derivatives of the 1,7-naphthyridine isomer have been developed as potent inhibitors of p38α MAP kinase, an enzyme involved in inflammatory responses. drugbank.com Specifically, a series of 1,7-naphthyridine 1-oxides were identified as highly effective inhibitors. drugbank.com Other related naphthyridine isomers have also shown significant activity. For example, 2,7-naphthyridone-based compounds have been identified as selective inhibitors of MET and AXL kinases, which are implicated in cancer progression. researchgate.net Similarly, derivatives of 1,6-naphthyridin-2-amine (B91811) have been developed as dual inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), key targets in angiogenesis. The general principle involves the naphthyridine core acting as a scaffold that orients various substituents to interact with the ATP-binding pocket of the kinase, thereby blocking its activity.
High affinity is achieved when the ligand's shape and chemical properties are complementary to the target's binding site, allowing for multiple favorable interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Selectivity is often more challenging to achieve but is crucial for minimizing off-target effects. It can be accomplished by exploiting subtle differences in the binding sites of related proteins. For example, a substituent might be added that creates a favorable interaction with a specific amino acid residue present in the target protein but not in closely related ones. In the development of 1,7-naphthyridine 1-oxide p38α inhibitors, the N-oxide oxygen was found to be a determinant factor for its marked selectivity against other related kinases. drugbank.com
Structure-Activity Relationship (SAR) Studies of Naphthyridine Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. These studies involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity. frontiersin.org
For naphthyridine derivatives, SAR studies have explored the effects of altering substituents at various positions on the bicyclic ring. For instance, in a series of cytotoxic naphthyridine compounds, the introduction of bulky, lipophilic groups at the C-2 position was found to be beneficial for potent activity against several human cancer cell lines. nih.gov Similarly, the type and position of methyl groups on the core ring system significantly influenced cytotoxicity. nih.gov
The table below illustrates SAR data for a series of 1,6-naphthyridine (B1220473) derivatives as kinase inhibitors, demonstrating how different substituents at the 7-position affect inhibitory concentration.
| Compound | Substituent at C7 | FGFR-1 IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
|---|---|---|---|
| Derivative A | -NH₂ | 31 | 15 |
| Derivative B | -NH-CH₃ | 25 | 10 |
| Derivative C | -NH-CH₂CH₂OH | 40 | 20 |
| Derivative D | -NH-SO₂CH₃ | >1000 | >1000 |
Data is illustrative of SAR principles based on findings for 1,6-naphthyridine derivatives.
The position of a methoxy (B1213986) group on an aromatic scaffold can have a profound impact on the molecule's biological activity by altering its electronic properties, conformation, and potential for hydrogen bonding. mdpi.com While specific SAR studies on this compound are not extensively detailed in the public domain, principles can be drawn from related structures.
For example, in a study of cytotoxic naphthyridines with dimethoxy phenyl rings at the C-2 position, compounds with a 2',4'-dimethoxy phenyl ring showed stronger activity against certain cancer cell lines than those with a 3',4'-dimethoxy phenyl ring, demonstrating the critical influence of the methoxy groups' positions. nih.gov
Influence of Substituents on Pharmacological Targets
The pharmacological profile of naphthyridine derivatives is highly dependent on the nature and position of their substituents. The introduction of a methoxy group, for instance, can alter the electron density of the aromatic system, thereby affecting how the molecule interacts with its biological targets.
In the broader context of naphthyridine derivatives, the substitution pattern plays a crucial role in determining their cytotoxic effects. For example, in a series of naphthyridine derivatives studied for their activity against various cancer cell lines, the replacement of a methyl group with an electronegative group, such as a methoxy group, at the C-7 position was suggested to potentially improve biological activity. nih.gov The presence of a naphthyl ring at the C-2 position and methyl groups at the C-6 or C-7 positions were also found to enhance cytotoxicity. nih.gov
Furthermore, the electronic properties of substituents on the naphthyridine core have been shown to be critical for their biological action. For instance, in a study of sampangine (B1681430) derivatives containing a 2,7-naphthyridine (B1199556) scaffold, the type of substituent on the naphtho[1,2,3-ij] researchgate.netresearchgate.netnaphthyridine core significantly influenced their antifungal and antimycobacterial activities. nih.gov
Bioassays and In Vitro Evaluation Methodologies
A variety of in vitro assays are employed to evaluate the biological and pharmacological activities of this compound scaffolds and related compounds. These methodologies are essential for determining the potency and mechanism of action of these molecules.
For assessing antitumor and cytotoxic activities, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method. nih.gov This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). Human cancer cell lines such as HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) are frequently used in these studies. nih.gov
The anti-infectious properties of naphthyridine derivatives are evaluated using a range of microbiological assays. The minimum inhibitory concentration (MIC) is a standard assay used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. For antimalarial activity, in vitro assays are conducted against strains of Plasmodium falciparum, including chloroquine-resistant strains. nih.gov
To investigate the mechanisms of action, specific enzymatic assays are often utilized. For example, topoisomerase II inhibition assays are performed to determine if the cytotoxic effects of a compound are due to its interference with this essential enzyme. nih.gov
Broader Spectrum of Biological Activities within Naphthyridine Class (excluding specific clinical outcomes)
The naphthyridine class of compounds, including various isomers and their derivatives, exhibits a wide range of biological activities. While specific data for this compound is limited, the broader class has shown significant potential in several therapeutic areas.
Anti-infectious Activities (Antimicrobial, Antimalarial)
Naphthyridine derivatives have a well-established history as antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable example. nih.gov The antimicrobial activity of this class of compounds often stems from their ability to inhibit bacterial DNA gyrase. nih.gov
In the realm of antimalarial research, certain naturally occurring and synthetic naphthyridine derivatives have demonstrated promising activity. For instance, hadranthine A, a dimethoxy-substituted naphthyridine alkaloid, showed in vitro activity against a chloroquine-resistant strain of P. falciparum. nih.gov Sampangine and its 3-methoxy derivative, which contain a 2,7-naphthyridine scaffold, also exhibited activity against P. falciparum. nih.gov
Below is a table summarizing the anti-infectious activity of some methoxy-substituted naphthyridine derivatives.
| Compound Name | Naphthyridine Core | Activity Type | Target Organism/Cell Line | Measurement | Result | Reference |
| Hadranthine A | 2,7-Naphthyridine derivative | Antimalarial | P. falciparum (chloroquine-resistant) | IC50 | 120 ng/mL | nih.gov |
| 3-Methoxysampangine | 2,7-Naphthyridine derivative | Antifungal | C. albicans, C. neoformans, A. fumigatus | MIC | Significant activity | nih.gov |
| 3-Methoxysampangine | 2,7-Naphthyridine derivative | Antimycobacterial | Mycobacterium intracellulare | MIC | Comparable to rifampin | nih.gov |
Antitumor/Cytotoxic Activities and Mechanisms (excluding human trials)
The antitumor potential of the naphthyridine scaffold is an area of active research. Several derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. nih.gov The mechanism of action for many of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.gov
For example, bisleuconothine A, a 1,7-naphthyridine alkaloid, has been shown to inhibit the WNT signaling pathway and induce cell cycle arrest in colon cancer cells. nih.gov Another naturally occurring compound, hadranthine B, a methoxy-substituted 2,7-naphthyridine derivative, exhibited cytotoxic activity against several human cancer cell lines, including malignant melanoma, epidermoid carcinoma, ductal carcinoma, and ovary carcinoma. nih.gov
The following table presents the cytotoxic activity of some naphthyridine derivatives.
| Compound Name | Naphthyridine Core | Cancer Cell Line(s) | Measurement | Result | Reference |
| Bisleuconothine A | 1,7-Naphthyridine | SW480, HCT116, HT29, SW620 (colon cancer) | IC50 | 1.09 - 3.18 µM | nih.gov |
| Hadranthine B | 2,7-Naphthyridine derivative | Malignant melanoma, epidermoid carcinoma, ductal carcinoma, ovary carcinoma | IC50 | 3 - 6 µg/mL | nih.gov |
| 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govresearchgate.netnaphthyridine-2-one | 1,7-Naphthyridine derivative | HGC-27 (stomach carcinoma) | - | Anticancer potency | nih.gov |
Neuropharmacological Effects (e.g., receptor modulation)
Certain naphthyridine derivatives have been found to interact with the central nervous system. For instance, some indolo researchgate.netnih.govnaphthyridine alkaloids isolated from Erythrina species have shown effects on the central nervous system, including hypnotic and sedative activities. nih.gov
A specific 2,7-naphthyridine derivative, veranamine, isolated from a marine sponge, has demonstrated a moderate affinity for serotonin (B10506) receptors and has shown antianxiety and antidepressant-like activity in animal models. nih.gov Another compound, 4-phenyl-2,7-naphthyridin-1-one, exhibited antagonistic activity at δ-opioid receptors. nih.gov
Anti-inflammatory and Analgesic Properties
Applications and Future Directions
Utility as Synthetic Intermediates
2-Methoxy-1,7-naphthyridine is a valuable intermediate in organic synthesis, primarily due to the reactivity of the methoxy (B1213986) group. In electron-deficient heterocyclic systems like naphthyridines, alkoxy groups such as methoxy can serve as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of nucleophiles at the C2 position, including amines, thiols, and other oxygen-based nucleophiles.
The synthesis of this compound is typically achieved through the reaction of 2-chloro-1,7-naphthyridine (B1592170) with a methoxide (B1231860) source. rsc.org The resulting methoxy compound can then be used to generate diverse libraries of 2-substituted-1,7-naphthyridines. For instance, displacement of the methoxy group with various amines would yield 2-amino-1,7-naphthyridine derivatives, which are often key structures in biologically active molecules. This strategic replacement is a cornerstone for building molecular complexity and accessing novel chemical entities.
Role in Medicinal Chemistry and Drug Discovery (Pre-clinical Focus)
Naphthyridine derivatives are recognized for their broad spectrum of pharmacological activities. sphinxsai.comdocumentsdelivered.com The 1,7-naphthyridine (B1217170) scaffold, in particular, has been identified as a "privileged structure" in medicinal chemistry. Derivatives of this core have been investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, cardiotonic, and diuretic effects. sphinxsai.comresearchgate.net
Recent research has highlighted the potential of 1,7-naphthyridines as selective inhibitors of Tumor Progression Locus-2 (Tpl2) kinase, a target for treating rheumatoid arthritis. sphinxsai.com Furthermore, various derivatives have demonstrated antiparasitic and antitumor activities. sphinxsai.com A complex, naturally derived 1,7-naphthyridine compound has shown cytotoxic potency against a human stomach carcinoma cell line, further underscoring the therapeutic potential of this scaffold. nih.gov While specific pre-clinical data for this compound itself is not extensively documented in publicly available literature, its role as a key intermediate allows for the synthesis of novel derivatives for screening against various biological targets, such as phosphodiesterase 5 (PDE5), for which other 1,7-naphthyridine derivatives have shown potent inhibitory activity. researchgate.net
Table 1: Investigated Pre-clinical Applications of the 1,7-Naphthyridine Scaffold
| Therapeutic Target/Application | Biological Activity | Reference(s) |
|---|---|---|
| Inflammation | Tpl2 Kinase Inhibition | sphinxsai.com |
| Circulatory System | Cardiotonic & Diuretic Effects | sphinxsai.comresearchgate.net |
| Pain Management | Analgesic Effects | sphinxsai.comresearchgate.net |
| Infectious Disease | Antiparasitic Activity | sphinxsai.com |
| Oncology | Antitumor & Cytotoxic Effects | sphinxsai.comnih.gov |
Potential in Agrochemicals and Specialty Chemicals
The broader class of naphthyridine compounds has found utility in agricultural applications as agents for parasite control. sphinxsai.com Specifically, derivatives of the 1,8-naphthyridine (B1210474) isomer have been synthesized and evaluated for their insecticidal activities. researchgate.net While direct research into this compound for agrochemical purposes is limited, the established biological activity of the naphthyridine core suggests a potential avenue for exploration. The development of novel pesticides and herbicides often relies on scaffolds that can be readily functionalized to optimize for target specificity and environmental stability. The 2-methoxy group serves as a handle for such modifications, allowing for the creation of new derivatives that could be screened for desired agrochemical properties.
Advanced Material Science Applications (e.g., OLED properties if relevant to chemical structure)
In the realm of material science, certain naphthyridine isomers have shown significant promise. Specifically, 1,8-naphthyridine derivatives have been successfully employed as n-type conjugated materials in organic light-emitting diodes (OLEDs). rsc.orgchem960.com These compounds can function as emitters and electron-transport materials, valued for their high fluorescence quantum yields and thermal stability. researchgate.netresearchgate.net Some naphthyridine-based emitters also exhibit thermally activated delayed fluorescence (TADF), a desirable property for highly efficient OLEDs. researchgate.netrsc.org
Currently, there is a lack of specific research demonstrating the application of this compound in advanced materials. However, the fundamental photophysical properties of the naphthyridine core suggest that the 1,7-isomer could potentially be adapted for such uses. The electronic nature of the scaffold, which can be tuned by substituents like the methoxy group, is a key factor in designing materials for optoelectronic applications. Future research could explore the synthesis of novel 1,7-naphthyridine-based oligomers and polymers to evaluate their potential as new materials for OLEDs or other electronic devices.
Unexplored Reactivity and Derivatization Opportunities
The reactivity of this compound has not been exhaustively explored, presenting numerous opportunities for synthetic innovation. Based on the fundamental chemistry of naphthyridines and related electron-deficient heterocycles, several derivatization pathways can be proposed:
Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the C2-methoxy group is susceptible to displacement by a wide range of nucleophiles. This remains the most straightforward and versatile approach to functionalizing the core structure.
Electrophilic Aromatic Substitution (SEAr): The naphthyridine ring is generally electron-deficient and thus resistant to electrophilic attack. However, the methoxy group is an activating, ortho-, para-directing group. This could potentially direct electrophiles such as nitrating or halogenating agents to the C3 position, provided the reaction conditions can overcome the inherent low reactivity of the ring system.
N-Functionalization: The two nitrogen atoms in the 1,7-naphthyridine ring can be targeted for N-oxidation or N-alkylation reactions, which would significantly alter the electronic properties and solubility of the molecule, creating new derivatives for biological testing or material science applications.
Metal-Catalyzed Cross-Coupling: Conversion of the methoxy group to a triflate or halide would create a handle for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino substituents at the C2 position.
Design of Novel 1,7-Naphthyridine-Based Scaffolds for Targeted Research
The 1,7-naphthyridine core is an excellent foundation for the design of novel molecular scaffolds aimed at specific biological targets. Its rigid, planar structure provides a well-defined orientation for appended functional groups, which is ideal for optimizing interactions within a protein's binding site. The dual nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for molecular recognition.
By leveraging this compound as a starting material, medicinal chemists can design and synthesize focused libraries of compounds. For example, by replacing the methoxy group with different linkers and pharmacophores, researchers can target specific enzyme families like kinases or phosphodiesterases. sphinxsai.comresearchgate.net This scaffold-based approach accelerates the drug discovery process by building upon a core structure with known biological relevance.
Green Chemistry Approaches in Naphthyridine Synthesis
Traditional methods for synthesizing heterocyclic compounds often involve harsh reaction conditions, toxic solvents, and expensive catalysts. Modern synthetic chemistry emphasizes the adoption of green chemistry principles to minimize environmental impact. Several eco-friendly approaches have been successfully applied to the synthesis of the naphthyridine skeleton.
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields for the synthesis of 1,7-naphthyridines and other isomers. sphinxsai.comresearchgate.netscielo.org.mxresearchgate.netthieme-connect.com Furthermore, researchers have developed innovative catalyst-free, one-pot reactions in environmentally benign solvents like water. nih.gov The use of recyclable catalysts, such as ionic liquids or supported nanocatalysts, also represents a significant step towards sustainable chemical production. tandfonline.comresearchgate.netnih.gov Applying these green methodologies to the synthesis of 2-chloro-1,7-naphthyridine, the precursor to this compound, could provide a more efficient and environmentally responsible manufacturing process. sphinxsai.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-Chloro-1,7-naphthyridine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
